1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride
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Overview
Description
1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclohexyl group, a diethylamino group, a phenyl group, and a pent-3-yn-1-ol moiety, all of which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride typically involves multiple steps, including the formation of the pent-3-yn-1-ol backbone and the subsequent addition of the cyclohexyl, diethylamino, and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-Cyclohexyl-5-(diethylamino)-1-phenylpent-2-yn-1-ol: Similar structure but with a different position of the triple bond.
1-Cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-amine: Similar structure but with an amine group instead of an alcohol group.
Properties
IUPAC Name |
1-cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,23H,3-4,6,9-10,15-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHORHXEDLFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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